Lipophilicity (XLogP3) Differentiation vs. Amide and Methylene‑Spaced Ester Analogs
Pyrimidin-4-yl acetate exhibits a computed XLogP3 of 0.3 [1], placing it in a more favorable lipophilicity window for passive membrane permeation compared with its direct amide analog N‑(pyrimidin‑4‑yl)acetamide (XLogP3 = –0.118) and the methylene‑spaced methyl ester methyl 2‑(pyrimidin‑4‑yl)acetate (XLogP3 = –0.59) . This quantitative difference of >0.4 log units corresponds to an approximately 2.5‑fold higher predicted octanol–water partition coefficient.
Δ +0.42 vs amide; +0.89 vs methyl ester
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | N‑(pyrimidin‑4‑yl)acetamide: –0.118; Methyl 2‑(pyrimidin‑4‑yl)acetate: –0.59 |
| Quantified Difference | ΔXLogP3 = +0.42 vs. amide; +0.89 vs. methyl ester |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) [1]; comparator data from Fluorochem and Chemsrc |
Why This Matters
Higher lipophilicity within the optimal range (XLogP3 0–3) improves the likelihood of acceptable passive membrane permeability, a key consideration when selecting building blocks for cell‑based assays or prodrug design.
- [1] PubChem, Compound Summary: Pyrimidin-4-yl acetate, CID 45080210, Computed Properties. Accessed April 2026. https://pubchem.ncbi.nlm.nih.gov/compound/45080210 View Source
